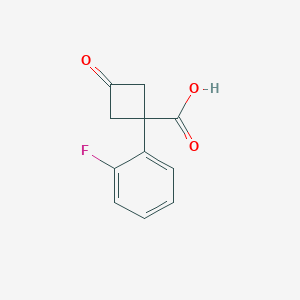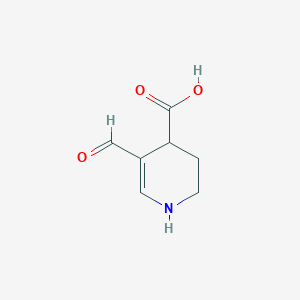
5-Formyl-1,2,3,4-tetrahydropyridine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Formyl-1,2,3,4-tetrahydropyridine-4-carboxylic acid: is a heterocyclic organic compound with a unique structure that includes a tetrahydropyridine ring substituted with formyl and carboxylic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-1,2,3,4-tetrahydropyridine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as pyridine derivatives.
Hydrogenation: The pyridine ring is then partially hydrogenated to form the tetrahydropyridine ring. This can be done using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
5-Formyl-1,2,3,4-tetrahydropyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the tetrahydropyridine ring can be substituted with various functional groups through reactions such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: 5-Carboxy-1,2,3,4-tetrahydropyridine-4-carboxylic acid.
Reduction: 5-Hydroxymethyl-1,2,3,4-tetrahydropyridine-4-carboxylic acid.
Substitution: Various substituted tetrahydropyridine derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
5-Formyl-1,2,3,4-tetrahydropyridine-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: The compound is used in studies investigating the biological activity of tetrahydropyridine derivatives, including their potential as enzyme inhibitors or receptor modulators.
Industrial Applications: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Formyl-1,2,3,4-tetrahydropyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The formyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The tetrahydropyridine ring can interact with receptors or enzymes, modulating their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid: Similar structure but with a pyrrole ring instead of a tetrahydropyridine ring.
5-Formyl-2-furoic acid: Contains a furan ring instead of a tetrahydropyridine ring.
5-Formyl-1,2,3,4-tetrahydropyridine-2-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
Uniqueness
5-Formyl-1,2,3,4-tetrahydropyridine-4-carboxylic acid is unique due to the specific positioning of the formyl and carboxylic acid groups on the tetrahydropyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
5-formyl-1,2,3,4-tetrahydropyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c9-4-5-3-8-2-1-6(5)7(10)11/h3-4,6,8H,1-2H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWSGGLOWFRDLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC=C(C1C(=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(methylsulfanyl)-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide](/img/structure/B2556388.png)
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B2556389.png)
![5-methyl-n-[(oxolan-2-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2556392.png)
![6-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide](/img/new.no-structure.jpg)
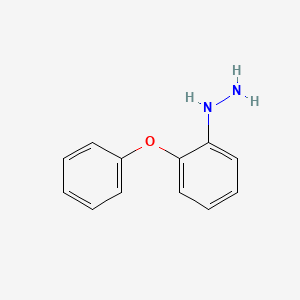

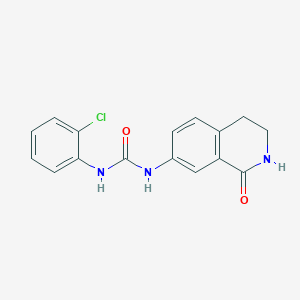
![N-((2-morpholinopyridin-4-yl)methyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2556402.png)
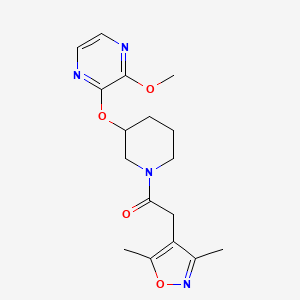
![2-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyrazine](/img/structure/B2556404.png)

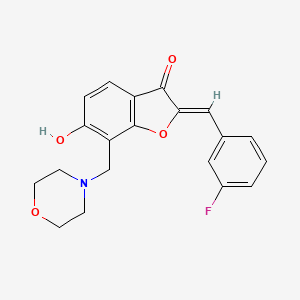
![4-(aminomethyl)-N-[2-(diethylamino)ethyl]benzamide dihydrochloride](/img/structure/B2556408.png)
